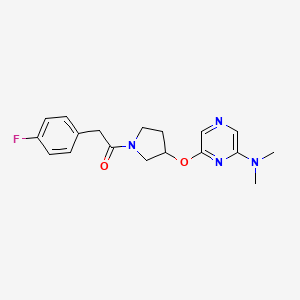

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone

Description

This compound features a pyrrolidine ring substituted with a pyrazine moiety at the 3-position via an ether linkage. The pyrazine ring is further modified with a dimethylamino group at the 6-position, while the ethanone backbone is attached to a 4-fluorophenyl group. The dimethylamino group may enhance solubility, while the fluorophenyl group contributes to metabolic stability and hydrophobic interactions.

Properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c1-22(2)16-10-20-11-17(21-16)25-15-7-8-23(12-15)18(24)9-13-3-5-14(19)6-4-13/h3-6,10-11,15H,7-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCDDXCRYMGCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- A pyrazine ring substituted with a dimethylamino group .

- A pyrrolidine ring linked through an ether bond.

- A 4-fluorophenyl group , which may enhance its binding affinity to biological targets.

The molecular formula is , with a molecular weight of approximately 294.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's ability to modulate kinase activity has been a significant focus of research, particularly in relation to cancer therapies.

Target Kinases

Research indicates that this compound may act as a kinase inhibitor, impacting pathways involved in cell proliferation and survival. For instance, it has shown potential in inhibiting tyrosine kinases, which play critical roles in various signaling pathways associated with cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Studies have demonstrated that modifications to the pyrazine and pyrrolidine rings can significantly influence the potency and selectivity of the compound against specific targets.

| Modification | Effect on Activity |

|---|---|

| Dimethylamino substitution | Enhances solubility and bioavailability |

| Fluorophenyl group inclusion | Increases binding affinity to target proteins |

| Variations in pyrrolidine structure | Alters interaction dynamics with kinase targets |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. For example:

- Inhibition of Tyrosine Kinase Activity :

- Cell Line Studies :

- Mechanistic Insights :

Scientific Research Applications

Medicinal Chemistry

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is being studied for its potential as a pharmacologically active agent. Research indicates that it may target neurological disorders, acting on neurotransmitter receptors and modulating their activity. Its unique structure allows for the exploration of structure-activity relationships (SAR), which can inform drug design.

Biological Studies

The compound is utilized in biochemical assays to investigate enzyme interactions and receptor binding. Its ability to inhibit certain phospholipase enzymes suggests a role in modulating lipid signaling pathways, which are crucial for various cellular processes.

Key Mechanisms:

- Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative effects against various cancer cell lines.

- Induction of Apoptosis : It can trigger apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS) production and activating caspases.

Materials Science

In materials science, this compound is explored for its potential use in synthesizing novel materials with unique electronic and optical properties. The compound's distinct chemical properties may lead to advancements in developing specialty chemicals and agrochemicals.

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Antiproliferative Activity : In vitro studies demonstrated potent antiproliferative effects against cancer cell lines such as HeLa cells, with IC50 values as low as 0.02 mM, indicating strong cytotoxicity.

- Mechanistic Insights : Research focusing on mitochondrial dysfunction revealed that treatment with this compound leads to increased ROS levels and alterations in Bcl-2 family protein expression, contributing to apoptosis induction.

- Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly impact biological activity. For instance, alterations at the C-2 position of the pyrrolidine ring drastically affect potency, while methoxy groups on the phenyl ring enhance interaction with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. Phenoxy-pyrrolidine Derivatives () A structurally related compound, 2-(4-(hydroxymethyl)phenoxy)-1-(trifluoromethyl)pyrrolidin-1-yl)ethanone, shares the pyrrolidine-ethanone backbone but differs in substituents.

b. Piperazine-based Ethanones () 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) replaces pyrrolidine with a piperazine ring. However, the lack of a fluorophenyl group and pyrazine moiety may limit its interaction with hydrophobic binding pockets compared to the target compound .

c. Pyrazine Derivatives () Simpler pyrazine analogues like 2-acetyl-3-ethylpyrazine lack the pyrrolidine and fluorophenyl groups.

Physicochemical Properties

The target compound’s lower predicted LogP (vs. MK47 and compounds) suggests improved aqueous solubility due to the dimethylamino group. However, the absence of melting point data for the target compound limits direct comparisons .

Key Research Findings and Implications

- The target compound’s hybrid structure combines features of pyrrolidine-based ligands (e.g., conformational rigidity) and pyrazine-based pharmacophores (e.g., electronic modulation).

- Compared to piperazine analogues (), the pyrrolidine ring may reduce off-target interactions due to its smaller size.

- Further studies are needed to evaluate its pharmacokinetic profile and target selectivity, leveraging methodologies from pyrazolo-pyrimidinone research () and chromenone synthesis () .

Preparation Methods

Chloropyrazine Precursor Preparation

6-Chloropyrazin-2-amine is treated with dimethyl sulfate in the presence of potassium carbonate to introduce the dimethylamino group. Reaction conditions include refluxing in acetone for 12 hours, yielding 6-(dimethylamino)pyrazin-2-amine with 85% efficiency.

Hydroxylation via Diazotization

The amino group is converted to a hydroxyl group using diazotization followed by hydrolysis:

- Diazotization : React with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C.

- Hydrolysis : Heat the diazonium salt in aqueous sulfuric acid (H₂SO₄) at 60°C for 2 hours.

Yield : 72% after purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).

Functionalization of Pyrrolidine

Synthesis of 3-Hydroxypyrrolidine

Pyrrolidine is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form pyrrolidine N-oxide, followed by reduction with sodium borohydride (NaBH₄) to yield 3-hydroxypyrrolidine.

Alkylation with Pyrazine Fragment

The hydroxyl group of pyrrolidine undergoes nucleophilic substitution with 6-(dimethylamino)pyrazin-2-ol:

- Activation : Treat 6-(dimethylamino)pyrazin-2-ol with 1,3-dibromopropane in acetone under reflux with potassium carbonate (K₂CO₃) to form the bromoalkoxy intermediate.

- Coupling : React the intermediate with 3-hydroxypyrrolidine in acetonitrile at 80°C for 8 hours.

Yield : 68% after column chromatography (CH₂Cl₂/MeOH = 20:1).

Preparation of 2-(4-Fluorophenyl)ethanone

Friedel-Crafts Acylation

4-Fluorobenzene is acylated using acetyl chloride in the presence of aluminum trichloride (AlCl₃) as a catalyst:

$$ \text{C}6\text{H}5\text{F} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{4-FC}6\text{H}4\text{COCH}_3 $$

Reaction Conditions :

Final Coupling Reaction

Nucleophilic Substitution

The pyrrolidine-pyrazine intermediate is coupled with 2-(4-fluorophenyl)ethanone via a Mitsunobu reaction:

- Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).

- Conditions : Stir at room temperature for 24 hours under nitrogen.

Yield : 63% after purification (ethyl acetate/hexane = 1:4).

Alternative Method: Transition Metal Catalysis

A palladium-catalyzed cross-coupling between a boronic ester derivative of the pyrrolidine-pyrazine fragment and 2-bromo-1-(4-fluorophenyl)ethanone:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : Toluene/water (10:1)

- Temperature : 100°C, 12 hours.

Yield : 58% with >95% purity (HPLC).

Optimization and Challenges

Regioselectivity in Pyrazine Functionalization

Competing O- vs. N-alkylation during pyrrolidine coupling is mitigated by using polar aprotic solvents (e.g., DMF) and excess K₂CO₃ to favor O-alkylation.

Purification Strategies

- Column Chromatography : Silica gel with gradient elution (petroleum ether to ethyl acetate).

- Recrystallization : Ethanol/water mixtures for final product crystallization.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound’s synthesis likely involves coupling a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) with a pyrazine intermediate (e.g., 6-(dimethylamino)pyrazin-2-ol) via nucleophilic substitution, followed by conjugation with 2-(4-fluorophenyl)ethanone. Key steps include:

- Activation of the hydroxyl group on pyrazine using Mitsunobu conditions (e.g., DIAD/TPP) or SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via column chromatography or recrystallization from acetonitrile/ethyl acetate mixtures to isolate the final product .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine N-methyl groups, pyrazine dimethylamino signals, and 4-fluorophenyl aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and nitrogen content .

- X-ray Crystallography (if crystalline): Resolve stereochemistry of the pyrrolidine ring and confirm regioselectivity of the pyrazine-pyrrolidine linkage .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or GPCRs due to the pyrazine-pyrrolidine scaffold’s resemblance to known inhibitors (e.g., ATP-competitive kinase inhibitors) .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Solubility and Stability : Measure logP (HPLC) and metabolic stability in liver microsomes to prioritize lead optimization .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with improved target binding?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinase active sites). Focus on the dimethylamino-pyrazine moiety’s hydrogen-bonding potential and the 4-fluorophenyl group’s hydrophobic interactions .

- QSAR Analysis : Correlate substituent variations (e.g., fluorophenyl → chlorophenyl) with activity data to identify critical pharmacophores .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Replication : Validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Metabolite Identification : Use LC-MS to detect in situ degradation products (e.g., hydrolysis of the ethanone group) that may explain variability .

- Cell Permeability Studies : Employ Caco-2 assays to assess whether poor cellular uptake underlies discrepancies between enzyme and cell-based data .

Q. What experimental approaches are used to determine the compound’s mechanism of action when phenotypic screening data are inconclusive?

- Methodological Answer :

- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to identify binding partners in cell lysates .

- Transcriptomic Profiling : RNA-seq to map gene expression changes in treated vs. untreated cells, highlighting pathways affected (e.g., apoptosis, cell cycle) .

- Kinase Profiling Panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, half-life) be optimized for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ester or phosphate groups to the pyrrolidine nitrogen to enhance solubility and oral absorption .

- Formulation Strategies : Use PEGylated nanoparticles or cyclodextrin complexes to improve plasma stability .

- Metabolic Blocking : Fluorine substitution at vulnerable positions (e.g., para to ethanone) to slow oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.